2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole
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Overview
Description
2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine and piperidine moiety
Preparation Methods
The synthesis of 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the Piperidine Moiety: The benzoxazole core is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Piperazine Moiety: Finally, the piperidine intermediate is reacted with a piperazine derivative, typically under basic conditions, to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes, to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Industry: The compound may be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of various neurological and psychiatric conditions.
Comparison with Similar Compounds
2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole can be compared with other similar compounds, such as:
2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may affect its pharmacological properties.
2-({4-[4-(4-bromophenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole: The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity.
2-({4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole: The chlorine substitution can also impact the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
2-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-29-21-6-4-5-20(17-21)28-15-13-27(14-16-28)19-9-11-26(12-10-19)18-24-25-22-7-2-3-8-23(22)30-24/h2-8,17,19H,9-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZFBGTKANNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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